molecular formula C17H18N4O4S B2616490 Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852437-99-1

Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2616490
CAS No.: 852437-99-1
M. Wt: 374.42
InChI Key: XUERLGWMYCUJJB-UHFFFAOYSA-N
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Description

Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3, a thioether linkage at position 6, and a methyl propanoate ester. This structure combines aromatic, heterocyclic, and ester functionalities, which may influence its physicochemical properties (e.g., solubility, logP) and biological activity.

Properties

IUPAC Name

methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-10(17(22)25-4)26-15-8-7-14-18-19-16(21(14)20-15)11-5-6-12(23-2)13(9-11)24-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUERLGWMYCUJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds to form the triazolopyridazine core

For example, the synthesis may begin with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then reacted with a dicarbonyl compound, such as diethyl oxalate, under acidic conditions to form the triazolopyridazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated purification systems can help in obtaining the compound in high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound’s triazolopyridazine core can interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Structural Flexibility : The [1,2,4]triazolo[4,3-b]pyridazine core tolerates diverse substituents, enabling tuning for isoform selectivity (e.g., PDE4 vs. BET inhibition) .
  • Substituent Impact :
    • Methoxy Groups : Enhance binding to aromatic interaction sites (e.g., PDE4 catalytic pocket) .
    • Ester vs. Amide : Esters (target compound) may improve solubility, whereas amides (Lin28-1632) enhance stability .
    • Bulkier Groups : Piperidyl or tetrahydrofuran-3-yloxy substituents (Compound 18, AZD5153) increase target specificity but may reduce oral bioavailability .

Biological Activity

Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS Number: 852437-98-0) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities based on recent research findings.

  • Molecular Formula : C18_{18}H20_{20}N4_{4}O4_{4}S
  • Molecular Weight : 388.4 g/mol
  • Structure : The compound features a triazole ring linked to a pyridazine moiety with a methoxyphenyl group and a thioether functional group.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process generally includes:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the thioether linkage.
  • Esterification to yield the final product.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing triazole and pyridazine moieties. For instance:

  • A study demonstrated that derivatives of triazole-thiones showed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50_{50} values indicating potent activity .
CompoundCell LineIC50_{50} (µM)
47fHCT-1166.2
47eT47D43.4
69bMCF-7More active than control

Antimicrobial Activity

The compound’s structural features suggest potential antimicrobial properties:

  • Triazole derivatives have been reported to exhibit antibacterial activity against pathogenic bacteria. For example, benzothioates derived from similar structures showed good antibacterial activity compared to standard antibiotics .

Anti-inflammatory and Antioxidant Effects

Compounds with triazole-thione frameworks have also been associated with anti-inflammatory and antioxidant activities:

  • These properties are crucial for developing therapeutic agents targeting inflammatory diseases and oxidative stress-related disorders .

Case Studies

  • Cytotoxicity Study : A series of triazole derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced their anticancer activity .
  • Antibacterial Activity : Research on related compounds demonstrated that certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

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